molecular formula C13H8ClN3O6 B12487434 5-chloro-2-hydroxy-3-nitro-N-(3-nitrophenyl)benzamide

5-chloro-2-hydroxy-3-nitro-N-(3-nitrophenyl)benzamide

Cat. No.: B12487434
M. Wt: 337.67 g/mol
InChI Key: XVYSLNBPQUKIBU-UHFFFAOYSA-N
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Description

5-chloro-2-hydroxy-3-nitro-N-(3-nitrophenyl)benzamide: is an organic compound with a complex structure that includes chloro, hydroxy, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-hydroxy-3-nitro-N-(3-nitrophenyl)benzamide typically involves multiple steps. One common method starts with the nitration of 5-chloro-2-hydroxybenzamide to introduce the nitro group at the 3-position. This is followed by the coupling of the resulting intermediate with 3-nitroaniline under suitable conditions to form the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: Formation of 5-chloro-2-oxo-3-nitro-N-(3-nitrophenyl)benzamide.

    Reduction: Formation of 5-chloro-2-hydroxy-3-amino-N-(3-aminophenyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an antimicrobial agent due to the presence of nitro groups.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as an anti-cancer agent due to its ability to interact with cellular pathways.
  • Investigated for its anti-inflammatory properties.

Industry:

  • Used in the development of new materials with specific properties.
  • Studied for its potential use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-3-nitro-N-(3-nitrophenyl)benzamide involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anti-cancer effects. The hydroxy and chloro groups can also participate in hydrogen bonding and other interactions with biological molecules, enhancing its activity.

Comparison with Similar Compounds

    5-chloro-2-hydroxy-3-nitropyridine: Similar structure but with a pyridine ring instead of a benzamide core.

    5-chloro-2-hydroxy-3-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of an amide group.

Uniqueness:

  • The presence of both nitro and hydroxy groups in the benzamide core makes 5-chloro-2-hydroxy-3-nitro-N-(3-nitrophenyl)benzamide unique in its reactivity and potential applications.
  • The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H8ClN3O6

Molecular Weight

337.67 g/mol

IUPAC Name

5-chloro-2-hydroxy-3-nitro-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C13H8ClN3O6/c14-7-4-10(12(18)11(5-7)17(22)23)13(19)15-8-2-1-3-9(6-8)16(20)21/h1-6,18H,(H,15,19)

InChI Key

XVYSLNBPQUKIBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O

Origin of Product

United States

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